1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound. Compounds with such structures are known for their wide range of biological activities and therapeutic applications. The pyrido[1,2-a]benzimidazole scaffold is particularly significant due to its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-a]benzimidazoles typically involves the condensation of 2-aminobenzimidazole with various alkynes or alkenes under specific conditions. For instance, the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole has been reported . Another method involves the use of cyclohexanones and 2-aminopyridines, promoted by iodine and air oxygen as an oxidant .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it can interact with enzymes and proteins involved in cellular metabolism, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its wide range of biological activities, including antifungal and anticancer properties.
Pyrido[1,2-a]benzimidazole: Similar in structure but may have different substituents, leading to variations in biological activity.
Triazavirin: An antiviral compound with a similar heterocyclic structure
Uniqueness
1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substituents, which can enhance its biological activity and specificity. The presence of the butylamino and propyl groups can influence its interaction with molecular targets, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C19H22N4 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4/c1-3-5-11-21-18-12-14(8-4-2)15(13-20)19-22-16-9-6-7-10-17(16)23(18)19/h6-7,9-10,12,21H,3-5,8,11H2,1-2H3 |
InChI Key |
WKOYMXDXFYCBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC |
Origin of Product |
United States |
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